1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the 2-METHYLPROPYL Group: This step involves the alkylation of the benzodiazole core using an appropriate alkylating agent such as 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Attachment of the MORPHOLIN-4-YL Group: This can be done by reacting the intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Another benzodiazole derivative with similar structural features.
2-Methylbenzimidazole: A methyl-substituted benzimidazole with comparable properties.
4-Morpholinylbenzimidazole: A benzimidazole derivative with a morpholine group.
Uniqueness
1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives.
Properties
IUPAC Name |
4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-15-6-4-3-5-14(15)17-16(19)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNKSSIQXEXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.